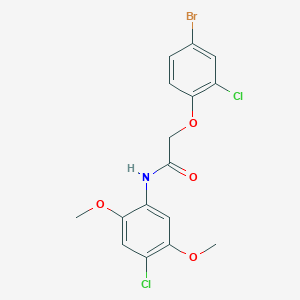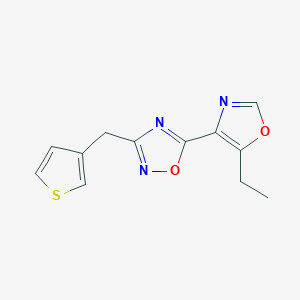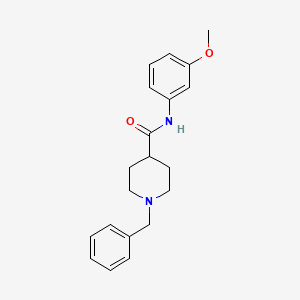![molecular formula C21H30N2O8S2 B5205873 4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a chemical compound that is commonly referred to as MBS. It is a sulfonamide-based compound that has been widely used in scientific research for various purposes. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 594.73 g/mol.
Mechanism of Action
MBS crosslinks proteins, nucleic acids, and carbohydrates by forming covalent bonds between the amino, carboxyl, or hydroxyl groups present in these molecules. This crosslinking results in the formation of a stable network that enhances the structural stability and mechanical properties of the material. MBS also stabilizes enzymes and antibodies by forming a stable complex with these molecules, which prevents their denaturation and degradation.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, MBS can cause skin and eye irritation if it comes into contact with these tissues. MBS has also been shown to cause hemolysis in red blood cells at high concentrations. The physiological effects of MBS on living organisms are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
MBS has several advantages for use in lab experiments. It is a versatile crosslinking agent that can be used with a wide range of biomolecules. MBS is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental conditions. However, MBS has some limitations, including its high cost and potential toxicity at high concentrations. MBS also has a short shelf life and must be stored under specific conditions to maintain its stability.
Future Directions
There are several future directions for the use of MBS in scientific research. One area of interest is the development of MBS-based drug delivery systems that can target specific cells or tissues. MBS can also be used in the development of biosensors that can detect biomolecules with high sensitivity and specificity. Another area of interest is the use of MBS in tissue engineering, where it can be used to create stable networks of biomolecules that mimic the extracellular matrix. Further research is needed to explore the full potential of MBS in these areas and to develop new applications for this versatile compound.
Conclusion:
In conclusion, '4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a versatile compound that has been widely used in scientific research for various purposes. It is a crosslinking agent that can be used with a wide range of biomolecules and has several advantages for use in lab experiments. However, MBS also has some limitations, and its physiological effects on living organisms are not well understood. Further research is needed to explore the full potential of MBS in scientific research and to develop new applications for this compound.
Synthesis Methods
MBS can be synthesized by reacting 4,4'-methylenebis(2-chloroaniline) with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide and ethylene oxide to obtain MBS. The synthesis of MBS is a multi-step process that requires careful monitoring and control of the reaction conditions to achieve a high yield of the desired product.
Scientific Research Applications
MBS has been widely used in scientific research as a crosslinking agent for proteins, nucleic acids, and carbohydrates. It is also used as a stabilizer for enzymes and antibodies. MBS has been used in the development of various biomedical applications, including drug delivery systems, biosensors, and tissue engineering. MBS is also used in the production of polymers and adhesives.
properties
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S2/c24-13-9-22(10-14-25)32(28,29)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)33(30,31)23(11-15-26)12-16-27/h1-8,24-27H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJKYUHWXZWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)



![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)